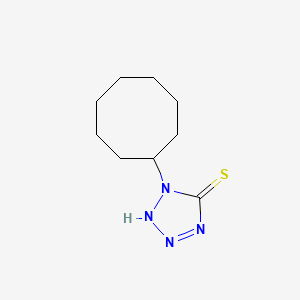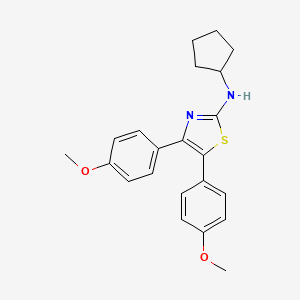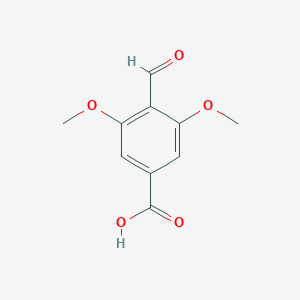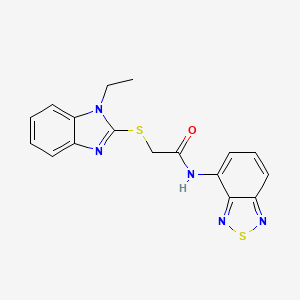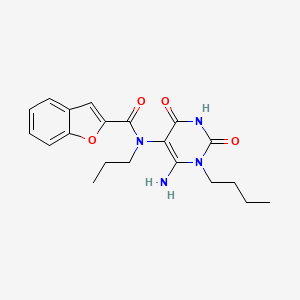
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-propyl-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-propyl-1-benzofuran-2-carboxamide, also known as BPR1P003, is a novel small molecule that has gained significant attention in recent years due to its potential therapeutic applications. BPR1P003 belongs to the class of benzofuran-based compounds and has been shown to possess a range of biological activities, including antitumor, anti-inflammatory, and antiviral effects.
Mecanismo De Acción
The exact mechanism of action of N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-propyl-1-benzofuran-2-carboxamide is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways involved in cancer progression, including the PI3K/Akt/mTOR and MAPK/ERK pathways. N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-propyl-1-benzofuran-2-carboxamide has also been shown to induce apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-propyl-1-benzofuran-2-carboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, migration, and invasion. Furthermore, N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-propyl-1-benzofuran-2-carboxamide has been shown to modulate the expression of various genes involved in cancer progression and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-propyl-1-benzofuran-2-carboxamide is its potent antitumor activity against a range of cancer cell lines. However, one of the limitations of N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-propyl-1-benzofuran-2-carboxamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-propyl-1-benzofuran-2-carboxamide. One potential area of application is in the treatment of viral infections, as N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-propyl-1-benzofuran-2-carboxamide has been shown to exhibit potent antiviral activity. In addition, further studies are needed to elucidate the exact mechanism of action of N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-propyl-1-benzofuran-2-carboxamide and to identify potential drug targets. Finally, the development of more soluble analogs of N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-propyl-1-benzofuran-2-carboxamide could improve its efficacy and bioavailability in vivo.
Métodos De Síntesis
The synthesis of N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-propyl-1-benzofuran-2-carboxamide involves several steps, including the condensation of 2,4-dioxo-5-propylpyrimidine with 6-amino-1-butanol, followed by the coupling of the resulting intermediate with 2-bromo-1-benzofuran. The final product is obtained after purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-propyl-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In oncology, N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-propyl-1-benzofuran-2-carboxamide has been shown to exhibit potent antitumor activity against a range of cancer cell lines, including lung, breast, and colon cancer. In addition, N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-propyl-1-benzofuran-2-carboxamide has been shown to inhibit tumor growth in animal models of cancer.
Propiedades
IUPAC Name |
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-propyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-3-5-11-24-17(21)16(18(25)22-20(24)27)23(10-4-2)19(26)15-12-13-8-6-7-9-14(13)28-15/h6-9,12H,3-5,10-11,21H2,1-2H3,(H,22,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILYJNHUFLQFEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=O)NC1=O)N(CCC)C(=O)C2=CC3=CC=CC=C3O2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-propyl-1-benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

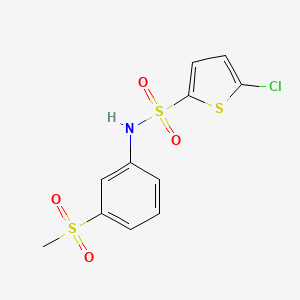
![3,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]benzenesulfonamide](/img/structure/B7636400.png)
![N-[3-(4-methylpiperidin-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B7636408.png)
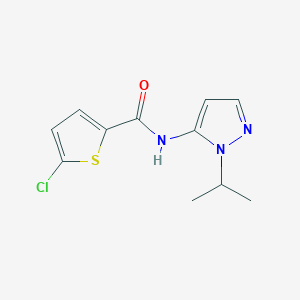
![N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]cyclobutanecarboxamide](/img/structure/B7636420.png)
![N-[4-[(E)-[9-oxo-6-(trifluoromethyl)-1,2-dihydropyrrolo[2,1-b]quinazolin-3-ylidene]methyl]phenyl]acetamide](/img/structure/B7636429.png)
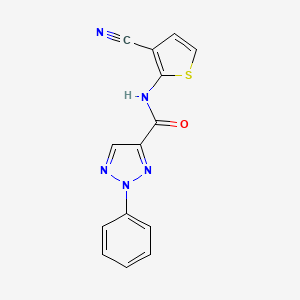
![N-(3-fluorophenyl)-2-[methyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]acetamide](/img/structure/B7636433.png)
![1-[5-Methyl-1-(4-methylphenyl)pyrazol-3-yl]-3-(2-morpholin-4-ylethyl)urea](/img/structure/B7636439.png)
![3-(2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-pentylpropanamide](/img/structure/B7636443.png)
